molecular formula C16H10Cl2N2O B2883496 1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide CAS No. 240799-58-0

1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide

Cat. No.: B2883496
CAS No.: 240799-58-0
M. Wt: 317.17
InChI Key: HUUYZWYKFGEZDU-UHFFFAOYSA-N
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Description

1-Chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide is a chemical compound with the molecular formula C16H10Cl2N2O and a molecular weight of 317.17 g/mol . This compound is characterized by the presence of a chloro group attached to both the isoquinoline and phenyl rings, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide typically involves the following steps:

Chemical Reactions Analysis

1-Chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Common reagents include strong acids, bases, and oxidizing agents.

Scientific Research Applications

1-Chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide can be compared with other similar compounds, such as:

    1-Chloro-N-(4-bromophenyl)isoquinoline-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    1-Chloro-N-(4-fluorophenyl)isoquinoline-4-carboxamide: Similar structure but with a fluorine atom instead of chlorine.

    1-Chloro-N-(4-methylphenyl)isoquinoline-4-carboxamide: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different biological activities and applications .

Properties

IUPAC Name

1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-10-5-7-11(8-6-10)20-16(21)14-9-19-15(18)13-4-2-1-3-12(13)14/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUYZWYKFGEZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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